![molecular formula C26H28N4O2 B1668653 N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide CAS No. 1130067-34-3](/img/structure/B1668653.png)
N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide
Overview
Description
“N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide” is a compound that has been studied for its potential biological applications . It is known to have a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available sources .Molecular Structure Analysis
The molecular formula of this compound is C26H28N4O2 . It has a complex structure that includes a 1,3,8-triazaspiro[4.5]decan-4-one scaffold .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.5 g/mol . Other physical and chemical properties are not detailed in the available sources .Scientific Research Applications
Phospholipase D2 Inhibition
CAY10594 is a potent inhibitor of phospholipase D2 (PLD2), both in vitro and in cells . PLD2 is an enzyme that cleaves the head group from phospholipids, producing the second messenger phosphatidic acid .
Acute Liver Injury Treatment
CAY10594 has been shown to ameliorate acetaminophen-induced acute liver injury . It regulates the phosphorylated-GSK-3β/JNK axis, which is mainly involved in acetaminophen-induced liver injury . CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model .
Antioxidant Activity
During the pathological progress of acute liver injury, GSH levels are decreased. This is significantly recovered upon the administration of CAY10594 at 6 hours post acetaminophen challenge .
Inhibition of Invasive Migration of Cancer Cells
CAY10594 strongly inhibits the invasive migration of breast cancer cells in transwell assays . This suggests that PLD might be a useful target in blocking tumor cell invasion .
Regulation of JNK Activation
CAY10594 administration strongly blocked GSK-3β (Serine 9)/JNK phosphorylation in the acetaminophen-induced acute liver injury model . Sustained JNK activation in the cytosol and mitochondria from hepatocytes were also decreased in CAY10594-treated mice .
Potential Therapeutic Target for Drug-induced Liver Injury
PLD2 is involved in the intrinsic response pathway of hepatocytes driving the pathogenesis of acetaminophen-induced acute liver injury . Therefore, PLD2, and by extension CAY10594, may represent an important therapeutic target for patients with drug-induced liver injury .
Mechanism of Action
Target of Action
The primary target of CAY10594 is Phospholipase D2 (PLD2) . PLD2 is an enzyme involved in the regulation of a variety of cellular processes, including cell proliferation, migration, and vesicle trafficking .
Mode of Action
CAY10594 acts as a potent inhibitor of PLD2 . It blocks the activity of PLD2, thereby preventing the downstream effects of this enzyme . The inhibition of PLD2 by CAY10594 is effective both in vitro and in cells .
Biochemical Pathways
The inhibition of PLD2 by CAY10594 affects several biochemical pathways. One of the key pathways influenced is the phosphorylated-GSK-3β/JNK axis . CAY10594 administration strongly blocks GSK-3β (Serine 9)/JNK phosphorylation in the APAP-induced acute liver injury model . This suggests that CAY10594 can regulate this pathway, thereby influencing the cellular processes controlled by it .
Pharmacokinetics
This suggests that the compound has good bioavailability and can effectively reach its target site in the body .
Result of Action
The inhibition of PLD2 by CAY10594 has several molecular and cellular effects. It strongly inhibits the invasive migration of breast cancer cells in vitro . Moreover, it ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This indicates that CAY10594 can have protective effects against certain types of cellular damage .
Future Directions
properties
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
CAS RN |
1130067-34-3 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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